molecular formula C10H16 B196018 Adamantane CAS No. 281-23-2

Adamantane

Cat. No. B196018
CAS RN: 281-23-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Description

Adamantane is an organic compound with a formula C10H16. It is the fusion of three cyclohexane rings, making the molecule both rigid and virtually stress-free . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal, which led to the name adamantane, derived from the Greek adamantinos (relating to steel or diamond) . It is a white solid with a camphor-like odor and is the simplest diamondoid .


Molecular Structure Analysis

Adamantane molecules consist of three cyclohexane rings arranged in the “armchair” configuration . The molecule is unique in that it is both rigid and virtually stress-free .


Chemical Reactions Analysis

Adamantane has been found to undergo an ultrafast internal conversion to the ground (doublet) state after excitation with near-infrared–ultraviolet photons. This can be followed by a fast fragmentation, predominantly H loss . Additionally, adamantane derivatives have been found to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Physical And Chemical Properties Analysis

Adamantane is a colorless, crystalline compound with a camphor-like odor . It has a molar mass of 136.238 g·mol−1, a density of 1.07 g/cm3 at 25 °C, and a melting point of 270 °C . It is poorly soluble in water but soluble in hydrocarbons .

Scientific Research Applications

1. Medicinal Chemistry

Adamantane derivatives play a crucial role in medicinal chemistry, enhancing drug properties like absorption, distribution, metabolism, excretion (ADME), and hydrophobic effects. They are also significant in ion channel research and as a rigid scaffold for new drug design (Lamoureux & Artavia, 2010).

2. Clinical Applications

Adamantane is the backbone of several compounds used in various clinical applications, from systemic to topical therapies. The compounds include amantadine, memantine, rimantadine, tromantadine, adapalene, saxagliptin, and vildagliptin, treating a wide spectrum of indications such as antivirals, antidiabetics, Alzheimer's, and Parkinson's disease (Spilovska et al., 2016).

3. Drug Delivery Systems

Adamantane is widely applied in drug delivery systems and surface recognition studies, with promising applications in targeted drug delivery and surface recognition. This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives (Štimac et al., 2017).

4. Porous Materials and Catalysis

Functionalized adamantane derivatives are used in synthetic strategies for creating porous supramolecular structures and nanomaterials. These materials are used in heterogeneous catalysis, energy conversion, gas separation, and storage (Nasrallah & Hierso, 2019).

5. Interaction with Lipid Bilayers

Adamantanes interact with lipid bilayers, important for understanding their mechanism of action in treating diseases like influenza A and Parkinson's. Molecular dynamics simulations provide insights into these interactions, crucial for drug delivery applications (Chew, Guy, & Biggin, 2008).

6. Synthesis and Functionalization

The synthesis and functionalization of adamantane derivatives, including processes occurring via C-H bond activation, are essential in medicinal and material chemistry. This includes creating functional derivatives of adamantane without changing its carbon skeleton (Bagrii & Karaulova, 1993).

7. Glass-Forming Organic Materials

Adamantane is used in the synthesis of liquid crystalline and amorphous molecular systems for vitrification applications. Its structure influences the thermal properties of these materials (Chen et al., 1995).

8. Adamantane-Based Scaffolds

Multifunctional adamantane derivatives serve as scaffolds for bioactive peptides in biomedical applications. Their unique structure allows for poly-functional derivatives with various biological activities (Grillaud & Bianco, 2015).

9. Surface Chemical Reactions

Adamantane's reactivity under synchrotron radiation is explored for surface chemical reactions, demonstrating significant bond breaking and formation of SiC, along with the creation of adamantyl radicals (Rosenberg, Frigo, & Simons, 1994).

Safety And Hazards

Adamantane is flammable and can cause eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Adamantane has promising applications in the field of targeted drug delivery and surface recognition . It is also being explored for potential repurposing for COVID-19 treatment . The unique structural and chemical properties of adamantane provide exceptional opportunities in the design of various adamantane-based scaffolds or carrier systems for drug delivery .

properties

IUPAC Name

adamantane
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InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C2CC3CC1CC(C2)C3
Source PubChem
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
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Molecular Weight

136.23 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
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Product Name

Adamantane

CAS RN

281-23-2
Record name Adamantane
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Synthesis routes and methods I

Procedure details

A 200-mL glass reactor was equipped with a stirring device, a dropping funnel, and a temperature gauge. 10.0 g (42 mmol) of ADAMANTATE HM (manufactured by Idemitsu Kosan Co., Ltd.: 3-hydroxy-1-adamantyl methacrylate), 8.8 mL (63 mmol) of triethylamine, and 84.0 mL of toluene were added to the reactor, and the mixture was stirred while the reactor was immersed in a water bath at 25° C. 4.0 mL (50 mmol) of methanesulfonyl chloride were dropped to the mixture over 35 minutes, and the whole was stirred for an additional 25 minutes. 10 mL of water were added to the resultant to deactivate unreacted methanesulfonyl chloride. Part of the reaction liquid was taken and subjected to GPC measurement in such a manner that a production ratio between a target product and a polymer would be measured. The remaining reaction liquid was transferred to a 200-mL separating funnel, and the resultant was washed with 40 mL of water added to the resultant. After that, an organic layer was washed with 50 mL of 1-mmol/mL hydrochloric acid and then with 50 mL of water. No polymer was precipitated in the course of the liquid separating operation. 6.0 g (50 mmol) of anhydrous magnesium sulfate were added to the resultant, and the whole was dehydrated. After that, magnesium sulfate was removed by means of filtration. The filtrate was subjected to an evaporator in such a manner that toluene would be distilled off. After that, the temperature of the resultant viscous product was cooled to 0° C., followed by crystallization. After having been washed with a small amount of n-hexane, the crystal was separated by means of filtration, and was dried under reduced pressure until the amount of the crystal became constant, whereby an adamantane derivative as a target product (3-methanesulfonyloxy-1-adamantyl methacrylate) was obtained. Table 1 shows the results of: the yield (mol %) of the target product with respect to the adamantane compound as a raw material; the purity (mass %) of the target product measured by means of gas chromatography; and the production ratio (mass %) of the polymer as a result of the GPC measurement.
Quantity
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8.8 mL
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84 mL
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4 mL
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6 g
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-bromoadamantane (108 mg, 0.5 mmol, 1.0 equiv), the phosphonium supported chlorostanne (15) (82 mg, 0.1 mmol, 0.2 equiv), NaBH4 (28 mg, 0.75 mmol, 1.5 equiv) in CH3CN (2.5 mL, 0.2 M) was heated to reflux under Ar for 10 min. Then AIBN (8 mg, 0.05 mmol, 0.1 equiv) was added and the solution was heated to reflux for an additional 2 h. CHCl3 (5 mL) was added and the solution was filtered through Celite and the filtrate was concentrated under reduced pressure. The crude product was diluted with CHCl3(1 ml) and the tin residues were precipitated by adding Et2O (10 mL). The mixture was filtered through Celite and the filtrate was evaporated to afford pure adamantane in quantitative yield. No traces (<1%) of stannane impurities could be detected by NMR.
Quantity
108 mg
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[Compound]
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( 15 )
Quantity
82 mg
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reactant
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28 mg
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2.5 mL
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8 mg
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5 mL
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Synthesis routes and methods III

Procedure details

Illustrative examples of the uses of one of these fluorous tin reagents, (C6F13CH2CH2)3SnH, are shown in FIG. 2. Reduction of adamantyl bromide with 1 equiv of (C6F13CH2CH2)3SnH followed by fluorous-organic liquid-liquid extraction provides the organic product adamantane on evaporation of the organic liquid phase and the fluorous product (C6F13CH2CH2)3SnBr on evaporation of the fluorous phase. A similar reduction can be conducted in a more economical way by using a catalytic amount of the fluorous tin hydride along with an inexpensive inorganic reductant like sodium cyanoborohydride. A three-phase liquid extraction then provides the respective products: inorganic salts (from the aqueous phase), adamantane (from the organic phase), and the tin hydride catalyst (from the fluorous phase).
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Synthesis routes and methods IV

Procedure details

Reaction of catechol with 1,3-adamantane-diol according to the method described by Lu et al (Lu et al. J Med Chem 2005, 48 (14), 4576-4585) gave the adduct 10 in reasonable yield.
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Synthesis routes and methods V

Procedure details

To prepare compound 5 (1-O-(4,4'-dimethoxytrityl)-3-O-(N-adamantoyl-3-aminopropyl) glycerol), 8.56 g, (24.35 mmole) compound 4 was dissolved in a mixture of THF (48.7 ml) and 1M aqueous HCl (48.7 ml). The solution was stirred at room temperature for 30 minutes. 50 ml absolute ethanol (50 ml) was then added. The solution was concentrated, the residue was redissolved in 50 ml absolute ethanol, and the solution concentrated again. The resultant product was dried by co-evaporation with pyridine (2×50 ml) to give an oil which was redissolved in dry pyridine (150 ml). 8.25 g (24.35 mmole) 4,4'-dimethoxytrityl chloride was then added in two portions with stirring for 15 minutes. The resulting solution was left for 1 hour. 50 ml absolute ethanol was added and the solution was concentrated. The residue was dissolved in 200 ml dichloromethane and then washed with saturated sodium bicarbonate solution (2×60 ml). The aqueous layer was washed with dichloromethane (2×30 ml) and the organic extracts were combined, dried and evaporated. The residue was chromatographed on silica column (300 g) and eluted with a mixture of dichloromethane: methanol (19:1) to give a white foamy product (9.16 g (61.3%).
[Compound]
Name
compound 5
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0 (± 1) mol
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reactant
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[Compound]
Name
compound 4
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24.35 mmol
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reactant
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50 mL
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reactant
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8.25 g
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reactant
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50 mL
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reactant
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Quantity
48.7 mL
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solvent
Reaction Step Five
Name
Quantity
48.7 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adamantane
Reactant of Route 2
Adamantane
Reactant of Route 3
Adamantane
Reactant of Route 4
Adamantane
Reactant of Route 5
Adamantane
Reactant of Route 6
Adamantane

Citations

For This Compound
86,800
Citations
RC Fort, PR Schleyer - Chemical Reviews, 1964 - ACS Publications
… was named adamantane, from the Greek for diamond. The unique structure of adamantane (II) … So distinctive, in fact, are these properties that adamantane is one of the few compounds …
Number of citations: 597 pubs.acs.org
G Lamoureux, G Artavia - Current medicinal chemistry, 2010 - ingentaconnect.com
… and recent discoveries of the use of adamantane derivatives in Medicinal Chemistry. We have … Within each section, we have provided examples of how the adamantane group changes …
Number of citations: 284 www.ingentaconnect.com
P von R. Schleyer - Journal of the American Chemical Society, 1957 - ACS Publications
Because of the analogy with the structure of the diamond, the highly symmetrical molecule, adamantane (tricyclo [3.3. 1.13· 7] decane)(I), has oc-casioned interest for many years. 1 The …
Number of citations: 381 pubs.acs.org
K Spilovska, F Zemek, J Korabecny… - Current Medicinal …, 2016 - ingentaconnect.com
… Adamantane derivatives have proven to be very potent … This review summarizes the currently available adamantane derivatives in … The adamantane-based compounds presented in this …
Number of citations: 162 www.ingentaconnect.com
H Schwertfeger, AA Fokin… - Angewandte Chemie …, 2008 - Wiley Online Library
Marilyn Monroe knew that “diamonds are a girl's best friend” but, in the meantime, many chemists have realized that they are also extremely attractive objects in contemporary chemistry. …
Number of citations: 432 onlinelibrary.wiley.com
GW SMITH, HD WILLIAMS - The Journal of Organic Chemistry, 1961 - ACS Publications
… In view of this new source of adamantane and an interesting report on the bromination and … of adamantane indicated the same conclusion. When the bromination of adamantane ivas …
Number of citations: 148 pubs.acs.org
CE Nordman, DL Schmitkons - Acta Crystallographica, 1965 - scripts.iucr.org
The-65 C phase transition in adamantane, C10H16, involves a change from the face centered cubic room-temperature structure to a tetragonal structure, space group PTt21c, with a= 6-…
Number of citations: 208 scripts.iucr.org
PR Schleyer, JE Williams… - Journal of the American …, 2002 - ACS Publications
… angles 111.3, then adamantane must have some strain, since the cage structure … on adamantane. Gleicher and Schleyer13 calculated a “total strain” of 1.66 kcal/mol for adamantane, …
Number of citations: 784 pubs.acs.org
AB Bazyleva, AV Blokhin, GJ Kabo… - The Journal of …, 2011 - ACS Publications
The heat capacity and parameters of the solid-to-solid phase transition of adamantane were measured in the temperature range from 80 to 370 K by use of adiabatic calorimetry. The …
Number of citations: 58 pubs.acs.org
A Štimac, M Šekutor, K Mlinarić-Majerski, L Frkanec… - Molecules, 2017 - mdpi.com
… The adamantane moiety is widely applied in design and synthesis of new drug delivery … on or incorporating adamantane derivatives. Our recent concept of adamantane as an anchor in …
Number of citations: 132 www.mdpi.com

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